molecular formula C24H20N2O4 B10877090 Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate

Cat. No.: B10877090
M. Wt: 400.4 g/mol
InChI Key: WUGZIRKEEVHFIN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate is a quinazolinone derivative characterized by a central 4-oxoquinazoline scaffold substituted at position 2 with a 4-methoxyphenyl group and at position 3 with an ethyl benzoate moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive compounds targeting enzymes like aldose reductase (ALR2) or in material science applications .

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C24H20N2O4/c1-3-30-24(28)17-8-12-18(13-9-17)26-22(16-10-14-19(29-2)15-11-16)25-21-7-5-4-6-20(21)23(26)27/h4-15H,3H2,1-2H3

InChI Key

WUGZIRKEEVHFIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazolinone core. This intermediate is then esterified with ethyl benzoate under acidic conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent bulkiness (e.g., multiple 4-methoxyphenyl groups in 4l ) correlates with higher melting points, likely due to enhanced crystallinity .

Thiazolidinone Derivatives with Benzoate Moieties

Thiazolidinone-based compounds with similar benzoate backbones demonstrate potent enzyme inhibition, providing insights into structure-activity relationships:

Compound ID Substituents (Thiazolidinone Core) IC50 (ALR2 Inhibition, µM) Comparison to Sorbinil Source
4d 4-Methylbenzamido / Methoxy-oxoethylidene 0.28 ± 0.03 2.5× more potent
3j 2-Fluorobenzamido / Methoxy-oxoethylidene 0.20 ± 0.08 3.6× more potent

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro in 3j ) enhance ALR2 inhibition compared to electron-donating groups (e.g., methoxy in the target compound) .
  • The quinazolinone core in the target compound may target different enzymes (e.g., kinases) compared to thiazolidinones, which are optimized for aldose reductase .

Benzoate Esters in Material Science

Ethyl benzoate derivatives are widely used as co-initiators in resin cements. Comparative performance data include:

Compound Degree of Conversion (%) Physical Properties Influence of DPI* Source
Ethyl 4-(dimethylamino)benzoate High Superior flexural strength Minimal
2-(Dimethylamino)ethyl methacrylate Moderate Lower hardness Significant improvement

Key Observations :

  • Ethyl benzoates (e.g., the target compound’s backbone) exhibit higher reactivity and stability in polymer matrices compared to methacrylate derivatives .
  • The 4-methoxyphenyl group in the target compound may further enhance UV stability in materials, though this requires validation .

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